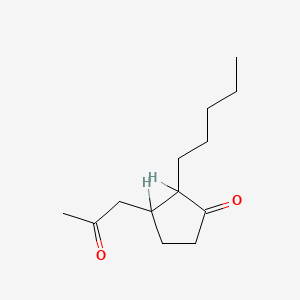
Elliptinium
概要
説明
エリピチニウムは、キョウチクトウ科植物に自然に存在するアルカロイドであるエリプチシンから誘導された四環式アンモニウム化合物です . それはその抗腫瘍特性で知られており、Celiptiumという名前で転移性乳がんの治療に使用されてきました . エリピチニウムはDNAにインターカレーションし、トポイソメラーゼIIを阻害するため、強力な抗癌剤となります .
2. 製法
エリピチニウムはさまざまな経路で合成できます。 一般的な方法の1つは、Ochrosia maculataから抽出された9-メトキシ-エリプチシンの脱メチル化です . 脱メチル化プロセスは、通常、適切な脱メチル化剤で化合物を還流させることによって行われます。 工業生産方法では、多くの場合、植物源からのエリプチシンの大規模抽出が、エリピチニウムを製造するための化学修飾によって行われます .
準備方法
Elliptinium can be synthesized through various routes. One common method involves the demethylation of 9-methoxy-ellipticine, which is extracted from Ochrosia maculata . The demethylation process is typically carried out by refluxing the compound with a suitable demethylating agent. Industrial production methods often involve the large-scale extraction of ellipticine from plant sources, followed by chemical modification to produce this compound .
化学反応の分析
エリピチニウムは、次のようないくつかのタイプの化学反応を受けます。
酸化: エリピチニウムは、さまざまな誘導体を形成するために酸化できます。一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: エリピチニウムの還元は、還元誘導体の形成につながる可能性があります。水素化ホウ素ナトリウムは、一般的に使用される還元剤です。
置換: エリピチニウムは置換反応を受けることができ、分子上の官能基が他の基に置換されます。これは、ハロゲンやアルキル化剤などの試薬を使用して達成されることがよくあります。
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります .
4. 科学研究への応用
エリピチニウムは、広範囲の科学研究アプリケーションを持っています。
科学的研究の応用
Elliptinium has a wide range of scientific research applications:
作用機序
エリピチニウムは、主にDNAインターカレーションとトポイソメラーゼIIの阻害を通じてその効果を発揮します . DNAにインターカレーションすることにより、エリピチニウムはDNA分子の正常な機能を阻害し、DNA複製と転写の阻害につながります。これは最終的に細胞死をもたらします。 トポイソメラーゼIIの阻害は、DNA複製に必要な超らせん状DNAの緩和を阻害することにより、その抗癌活性をさらに高めます .
6. 類似の化合物との比較
エリピチニウムは、その特定の構造と作用機序のために、類似の化合物の中でもユニークです。類似の化合物には、次のようなものがあります。
9-メトキシ-エリプチシン: 抗癌活性は類似しているが、副作用のプロファイルが異なるエリプチシンの誘導体.
9-ヒドロキシ-エリプチシン: 臨床試験で使用されている、強力な抗癌活性を示す別の誘導体.
エリピチニウムの独自性は、DNAにインターカレーションし、トポイソメラーゼIIを阻害する特定の能力にあり、癌研究と治療において貴重な化合物となっています .
類似化合物との比較
Elliptinium is unique among similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Ellipticine: The parent compound from which this compound is derived.
9-Methoxy-ellipticine: A derivative of ellipticine with similar anticancer activity but different side effect profiles.
9-Hydroxy-ellipticine: Another derivative with potent anticancer activity, used in clinical trials.
This compound’s uniqueness lies in its specific ability to intercalate into DNA and inhibit topoisomerase II, making it a valuable compound in cancer research and treatment .
特性
IUPAC Name |
2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-10-15-9-20(3)7-6-13(15)11(2)18-17(10)14-8-12(21)4-5-16(14)19-18/h4-9,21H,1-3H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQRAQOSAPWELU-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N2O+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58337-35-2 (acetate), 58447-24-8 (iodide) | |
| Record name | 2-Methyl-9-hydroxyellipticinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20866685 | |
| Record name | 9-Hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58337-34-1 | |
| Record name | 9-Hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58337-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-9-hydroxyellipticinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ELLIPTINIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F1959S062 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![9-(2-Chlorophenyl)-14-hexadecylsulfonyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene](/img/structure/B1197408.png)




